molecular formula C20H25N3O5 B2513068 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2034524-17-7

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2513068
CAS RN: 2034524-17-7
M. Wt: 387.436
InChI Key: NJTFWPWOMYYIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a kinase inhibitor that has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Antiparkinsonian and Neuroprotective Properties

  • A series of urea derivatives, including those with methoxy groups, have shown significant antiparkinsonian activity in models of haloperidol-induced catalepsy in mice. These compounds also exhibited neuroprotective properties, suggesting their potential utility in treating Parkinson's disease and possibly serving as a basis for future drug design (Azam, Ismail, & Ahmed, 2009).

Inhibition of Human Leukocyte Elastase

  • Urea derivatives with variations in the alkyl groups have been investigated for their ability to inhibit human leukocyte elastase, showing promise in treating conditions mediated by this enzyme. The stereochemistry of these compounds significantly affects their inhibitory potency and in vivo efficacy, indicating the importance of structural considerations in their development (Finke et al., 1995).

Tubulin-Targeting Antitumor Agents

  • Certain urea derivatives have demonstrated potent antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization and disrupting microtubule structures. These findings highlight their potential as antitumor agents and underscore the role of specific structural configurations for optimal activity (Greene et al., 2016).

Internal Standard for LC–MS Analysis

  • The synthesis of deuterium-labeled urea derivatives for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis demonstrates the compound's utility in pharmaceutical research, particularly in pharmacokinetics studies (Liang et al., 2020).

ROCK Inhibitors for Cancer Therapy

  • Urea derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), with specific substituents enhancing their inhibitory effects. These compounds offer a therapeutic strategy for treating cancers by suppressing the phosphorylation levels of ROCK substrates (Pireddu et al., 2012).

properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-25-16-11-23(12-16)15-7-5-13(6-8-15)21-20(24)22-14-9-17(26-2)19(28-4)18(10-14)27-3/h5-10,16H,11-12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTFWPWOMYYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

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